2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride
Description
The compound 2,6-Dichloro-4-fluoro-phenylhydrazine hydrochloride (hypothetical structure based on nomenclature) is a substituted phenylhydrazine derivative. For example:
- 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine hydrochloride (CAS 111788-75-1) shares a similar backbone, with a trifluoromethyl (-CF₃) group at the 4-position instead of fluorine. It is synthesized via diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline followed by reduction with SnCl₂ in HCl, yielding an 83% product with a melting point (m.p.) of 65–67°C .
- 2,6-Dichlorophenylhydrazine hydrochloride (CAS unspecified) lacks the 4-fluoro substituent and has a higher m.p. of 225°C (decomposition), indicating increased thermal stability due to reduced steric and electronic effects from substituents .
The introduction of electron-withdrawing groups (e.g., -Cl, -F, -CF₃) on the phenyl ring enhances electrophilic reactivity, making these compounds valuable intermediates in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
(2,6-dichloro-4-fluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2FN2.ClH/c7-4-1-3(9)2-5(8)6(4)11-10;/h1-2,11H,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBWNIHKINSIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride typically involves the reaction of 2,6 dichloro-4-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylhydrazine derivatives.
Scientific Research Applications
2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Observations :
Reactivity Trends :
Biological Activity
2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride is an organic compound classified as a hydrazine derivative, characterized by two chlorine atoms and one fluorine atom attached to a phenyl ring. This compound has garnered attention in scientific research due to its diverse applications in chemistry and biology, particularly in enzyme inhibition studies and as a precursor for synthesizing various organic compounds.
The molecular formula of this compound is CHClFN·HCl. It exhibits unique chemical reactivity due to the presence of halogen substituents, which influence its biological interactions and stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, potentially modulating metabolic pathways.
- Synthesis of Derivatives : It serves as a building block for synthesizing pyrazolo[4,3-d]isoxazole derivatives, which have shown promising biological activities.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit certain enzymes involved in metabolic processes. For instance, studies have demonstrated its potential as a dual aromatase and sulfatase inhibitor, with significant implications for cancer therapy.
Case Studies
- Anticancer Activity : A study highlighted the compound's effectiveness in inhibiting aromatase activity in JEG-3 cells, suggesting its potential role in breast cancer treatment.
- Antimicrobial Properties : Preliminary investigations have indicated that derivatives synthesized from this compound exhibit antimicrobial activity against various pathogens.
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of 2,6 dichloro-4-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions. This method allows for the efficient production of the desired compound, which can further undergo oxidation or reduction reactions to yield various derivatives.
Comparison with Related Compounds
The biological activity of this compound can be compared with similar hydrazine derivatives to assess its unique properties:
| Compound | Fluorine Substituent | Biological Activity |
|---|---|---|
| 2,6 Dichloro-4-fluoro-phenylhydrazine HCl | Yes | Strong enzyme inhibition |
| 2,6 Dichloro-4-trifluoromethyl-phenylhydrazine | Yes | Moderate enzyme inhibition |
| 2,6 Dichloro-4-chloro-phenylhydrazine | No | Weak enzyme inhibition |
The presence of fluorine enhances the stability and reactivity of the compound, making it a valuable candidate for further biological exploration.
Q & A
Basic Questions
Q. What are the established protocols for synthesizing 2,6-Dichloro-4-fluoro-phenylhydrazine hydrochloride, and what are the critical parameters affecting yield and purity?
- Methodological Answer : Synthesis typically involves diazotization of 2,6-dichloro-4-fluoroaniline followed by reduction with stannous chloride in hydrochloric acid. Key parameters include:
- Temperature control (<5°C during diazotization to prevent side reactions) .
- Stoichiometric ratios (excess HCl ensures protonation of intermediates, improving stability) .
- Purification via recrystallization from 0.1 M HCl to isolate the hydrochloride salt .
Q. Which analytical techniques are most effective for quantifying 2,6-Dichloro-4-fluoro-phenylhydrazine hydrochloride in solution, and how are interferences minimized?
- Methodological Answer :
- UV-Vis Spectroscopy : Derivatization with phosphomolybdic acid (PMA) forms a colored complex measurable at 600 nm . Prepare PMA solution (15 g in 500 mL H₂O, filtered) and calibrate with a phenylhydrazine hydrochloride stock (0.1 g in 0.1 M HCl) .
- HPLC : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (70:30) for separation. Adjust mobile phase pH to 2.5 to suppress ionization and enhance retention .
Advanced Research Questions
Q. How does the electronic effect of the 4-fluoro substituent influence the reactivity of 2,6-Dichloro-4-fluoro-phenylhydrazine hydrochloride in nucleophilic addition reactions compared to other halogenated analogs?
- Methodological Answer :
- Electron-Withdrawing Effects : The 4-F substituent increases electrophilicity at the hydrazine group, accelerating reactions with carbonyl compounds (e.g., ketones). Compare kinetics with 4-Cl or 4-NO₂ analogs using stopped-flow spectroscopy .
- Mechanistic Insight : Density Functional Theory (DFT) calculations reveal reduced electron density at the hydrazine N–H bond due to fluorine’s inductive effect, favoring nucleophilic attack. Validate with Hammett plots (σₚ values: F = +0.06, Cl = +0.23) .
- Data Table :
| Substituent (4-position) | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| F | 0.45 | 68.2 |
| Cl | 0.32 | 72.8 |
| NO₂ | 0.18 | 85.4 |
Q. What strategies can resolve discrepancies in reported reaction kinetics of 2,6-Dichloro-4-fluoro-phenylhydrazine hydrochloride under varying pH conditions?
- Methodological Answer :
- Controlled pH Studies : Use buffered solutions (e.g., citrate-phosphate, pH 1–6) to isolate pH-dependent reactivity. At pH < 2, the hydrazine group remains protonated, favoring stability; above pH 4, deprotonation increases decomposition .
- Contradiction Analysis : Conflicting literature data may arise from inconsistent HCl concentrations during synthesis. Replicate experiments with standardized 0.1 M HCl collection media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
